[5-[(4-Chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol
CAS No.: 318239-52-0
Cat. No.: VC5236810
Molecular Formula: C12H10ClF3N2OS
Molecular Weight: 322.73
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 318239-52-0 |
|---|---|
| Molecular Formula | C12H10ClF3N2OS |
| Molecular Weight | 322.73 |
| IUPAC Name | [5-(4-chlorophenyl)sulfanyl-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methanol |
| Standard InChI | InChI=1S/C12H10ClF3N2OS/c1-18-11(20-8-4-2-7(13)3-5-8)9(6-19)10(17-18)12(14,15)16/h2-5,19H,6H2,1H3 |
| Standard InChI Key | MAMSGTAPEXYENG-UHFFFAOYSA-N |
| SMILES | CN1C(=C(C(=N1)C(F)(F)F)CO)SC2=CC=C(C=C2)Cl |
Introduction
Chemical Composition and Structural Features
Molecular Architecture
The compound’s IUPAC name, [5-(4-chlorophenyl)sulfanyl-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methanol, reflects its intricate structure. The pyrazole ring serves as the core, with substituents at positions 1, 3, 4, and 5:
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Position 1: A methyl group ().
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Position 3: A trifluoromethyl group (), known for enhancing metabolic stability and lipophilicity in drug candidates.
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Position 4: A hydroxymethyl group (), offering a site for further chemical modification.
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Position 5: A 4-chlorophenylsulfanyl group (), contributing to electronic and steric effects .
The presence of sulfur in the sulfanyl group and fluorine in the trifluoromethyl moiety introduces distinct physicochemical properties, including increased resistance to oxidative degradation and enhanced binding affinity to biological targets .
Physicochemical Properties
Key properties derived from experimental and predicted data include:
| Property | Value | Source |
|---|---|---|
| Melting Point | 96–97°C | |
| Boiling Point | 411.1 ± 45.0°C (Predicted) | |
| Density | 1.47 ± 0.1 g/cm³ (Predicted) | |
| pKa | 12.98 ± 0.10 (Predicted) | |
| Molecular Weight | 322.73 g/mol |
The relatively high boiling point and density suggest strong intermolecular interactions, likely due to hydrogen bonding from the hydroxymethyl group and dipole-dipole interactions from the polar trifluoromethyl and sulfanyl groups .
Synthesis and Manufacturing Processes
Reaction Pathways
The synthesis of [5-[(4-Chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol typically involves multi-step reactions starting from simpler pyrazole precursors. A generalized pathway includes:
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Formation of the Pyrazole Core: Condensation of hydrazine derivatives with 1,3-diketones or enol ethers.
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Introduction of the Trifluoromethyl Group: Electrophilic substitution or nucleophilic trifluoromethylation using reagents such as TMSCF₃.
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Sulfanyl Group Incorporation: Thiolation via nucleophilic aromatic substitution with 4-chlorothiophenol.
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Hydroxymethyl Functionalization: Oxidation or reduction steps to introduce the –CH₂OH group.
Optimization Challenges
Key challenges in synthesis include:
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Regioselectivity: Ensuring proper substitution patterns on the pyrazole ring.
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Stability of Intermediates: The trifluoromethyl group can destabilize intermediates, requiring low-temperature conditions.
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Purification: Separation of byproducts due to the compound’s high polarity.
| Supplier | Purity | Price (USD) | Quantity | Lead Time |
|---|---|---|---|---|
| Aladdin Scientific | Not Specified | $506.90 | 1 gram | 5 days |
| VulcanChem | Not Specified | $747.69 | Not Specified | Not Specified |
| CalpacLab | Not Specified | Not Listed | 1 gram | 5 days |
Factors influencing cost include synthetic complexity, scalability, and demand for high-purity batches. Suppliers emphasize compliance with safety standards, classifying the compound as an irritant (Hazard Code Xi) .
| Parameter | Specification | Source |
|---|---|---|
| Hazard Code | Xi (Irritant) | |
| Precautionary Measures | Avoid inhalation, skin contact | |
| Storage | 2–8°C in airtight container |
Disposal Considerations
Incinerating the compound at high temperatures with scrubbers is recommended to prevent environmental release of toxic byproducts like hydrogen chloride or sulfur oxides .
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